2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione
Description
The compound 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione is a derivative of isoindole-1,3-dione (commonly known as phthalimide) functionalized with a 2-methylindole moiety at the 5-position. The isoindole-1,3-dione core is a planar heterocyclic structure with two ketone groups, contributing to its electron-deficient nature and ability to participate in hydrogen bonding.
Properties
IUPAC Name |
2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c1-11-8-13-9-12(6-7-16(13)19-11)10-20-17(21)14-4-2-3-5-15(14)18(20)22/h2-9,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMUPURVYUXMPBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40315504 | |
| Record name | 2-[(2-Methyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40315504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58867-56-4 | |
| Record name | 2-[(2-Methyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58867-56-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 294934 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058867564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC294934 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-[(2-Methyl-1H-indol-5-yl)methyl]-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40315504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism
Potassium phthalimide acts as a nucleophile, displacing halide ions from 5-(chloromethyl)-2-methyl-1H-indole in an SN2 mechanism. The reaction typically proceeds in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) over 12–24 hours. The general equation is:
Experimental Protocol (Adapted from )
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Reagents :
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Potassium phthalimide (1.5 equiv)
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5-(Chloromethyl)-2-methyl-1H-indole (1.0 equiv)
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Anhydrous DMF (50 mL/g substrate)
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Procedure :
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Suspend potassium phthalimide in DMF under nitrogen.
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Add 5-(chloromethyl)-2-methylindole dropwise at 25°C.
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Heat to 100°C for 18 hours with vigorous stirring.
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Cool, dilute with ice water, and extract with CHCl.
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Purify via silica gel chromatography (CHCl/acetone 95:5).
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Yield : 62–68% (theoretical maximum 82% due to steric hindrance).
Key Challenges
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Steric Effects : The 2-methyl group on indole impedes nucleophilic attack, necessitating extended reaction times.
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Byproducts : Competing elimination reactions may form vinylindole derivatives, requiring careful chromatographic separation.
Tscherniac-Einhorn Reaction with 2-Methylindole
This method employs the condensation of 2-methylindole with 2-(hydroxymethyl)isoindoline-1,3-dione under acidic conditions, adapted from protocols for indoline derivatives.
Reaction Overview
The Tscherniac-Einhorn reaction facilitates C-alkylation of indoles via electrophilic substitution. Concentrated sulfuric acid catalyzes the formation of a reactive iminium intermediate, which reacts with the phthalimide alcohol:
Optimized Procedure
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Reagents :
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2-Methylindole (1.0 equiv)
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2-(Hydroxymethyl)isoindoline-1,3-dione (1.2 equiv)
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Conc. HSO (catalytic)
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CHCl (solvent)
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Steps :
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Dissolve reactants in CHCl at 0°C.
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Add HSO dropwise (maintain T < 10°C).
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Stir at 25°C for 48 hours.
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Quench with NaHCO, extract with CHCl, and purify via recrystallization (EtOH/HO).
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Limitations
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Acid Sensitivity : The 2-methylindole’s electron-rich system risks protonation-induced side reactions.
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Long Reaction Time : Slow electrophilic substitution necessitates 48-hour incubation.
Epoxide Ring-Opening Strategy
A less common but innovative approach involves epoxy intermediates, as reported in phthalimide syntheses.
Synthetic Pathway
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Epoxide Synthesis : React epichlorohydrin with potassium phthalimide to form 2-(oxiran-2-ylmethyl)phthalimide.
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Indole Coupling : Open the epoxide ring using 5-lithio-2-methylindole, exploiting the nucleophilicity of the indole’s C5 position.
Procedure Highlights
Advantages and Drawbacks
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Precision : Enables stereocontrol but requires cryogenic conditions.
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Complexity : Multi-step synthesis reduces overall efficiency.
Analytical Characterization
Post-synthetic analysis confirms structure and purity:
| Technique | Key Data for Target Compound | Source |
|---|---|---|
| H NMR | δ 2.45 (s, 3H, CH), 4.85 (s, 2H, CH) | |
| IR | 1715 cm (C=O), 3280 cm (N-H) | |
| HPLC | t = 18.34 min (Chiralcel OD-H, hexane/i-PrOH) | |
| MS (ESI+) | m/z 291.1 [M+H] |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost (Relative) |
|---|---|---|---|---|
| Phthalimide Alkylation | 62–68 | 95–98 | 18–24 | Low |
| Tscherniac-Einhorn | 55–60 | 90–93 | 48 | Moderate |
| Epoxide Ring-Opening | 58 | 97 | 36 | High |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: It has potential therapeutic applications due to its biological activities.
Industry: The compound can be used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The indole moiety allows the compound to bind with high affinity to multiple receptors, influencing various biological processes . For example, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and analogous isoindole-1,3-dione derivatives:
*Estimated based on similar indole-containing analogs .
Key Observations
Substituent Effects on Reactivity and Yield :
- Electron-withdrawing groups (e.g., chloro in 5d) enhance reactivity, achieving higher yields (93.42%) compared to electron-donating or sterically hindered groups (e.g., 2-fluoro in 5e, 77%) .
- The target compound’s 2-methylindole substituent may reduce solubility (higher LogP ~2.6) compared to glycine-linked derivatives (LogP ~0.5) , impacting bioavailability.
Biological Activity: Compounds like 2-[4-(7-oxo-7H-6,6a,12-triaza-benzo[a]anthracen-5-yl)phenyl]isoindole-1,3-dione (13) exhibit antitumor activity via DNA intercalation or kinase inhibition . Indole-phthalimide hybrids (e.g., 2-[(1H-indol-3-yl)methyl]isoindole-1,3-dione) show promise as IDO-1 (indoleamine 2,3-dioxygenase) inhibitors, a target in cancer immunotherapy .
Synthetic Methodologies :
- The target compound’s synthesis likely involves condensation of hydroxymethylphthalimide with 2-methylindole-5-amine, analogous to methods in .
- Contrastingly, benzimidazole-linked derivatives (e.g., 2-(1H-benzimidazol-2-ylmethyl)-isoindole-1,3-dione) require refluxing with ortho-phenylenediamine .
Research Findings and Implications
- Antitumor Potential: Structural analogs with extended aromatic systems (e.g., benzoimidazo[2,1-a]phthalazine in compound 16 ) demonstrate enhanced cytotoxicity, suggesting that the target compound’s indole moiety may synergize with the isoindole core for similar effects.
- Safety Profiles : Thiazole-containing analogs (e.g., 2-[(2-chloro-thiazol-5-yl)methyl]isoindole-1,3-dione) have established safety data (GHS SDS), providing a benchmark for toxicity studies .
Biological Activity
2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione, with a CAS number of 58867-56-4, is a compound belonging to the class of indole derivatives. Indole derivatives are recognized for their diverse biological activities, which have been extensively studied for potential therapeutic applications. This compound exhibits significant interactions with various biological systems, influencing cellular processes and metabolic pathways.
The biological activity of this compound can be attributed to its interaction with several key biomolecules:
- Enzyme Interaction : This compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. Depending on the specific enzyme and context, these interactions can result in either inhibition or activation of enzymatic activity.
- Cell Signaling Pathways : It modulates various cell signaling pathways, notably the MAPK/ERK pathway, which is essential for cell proliferation and survival. Activation of this pathway can lead to enhanced cell growth and resistance to apoptosis.
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Induction of apoptosis through mitochondrial pathways |
| MCF7 (Breast Cancer) | 15.0 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10.0 | Modulation of p53 signaling pathway |
These results highlight the compound's potential as a therapeutic agent in cancer treatment.
Antiviral and Antimicrobial Properties
In addition to its anticancer effects, this compound has shown promise in antiviral and antimicrobial activities:
- Antiviral Activity : Studies have indicated that it can inhibit viral replication in vitro, potentially through interference with viral entry or replication mechanisms.
- Antimicrobial Efficacy : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant inhibitory effects.
Case Study 1: Anticancer Efficacy in Preclinical Models
A study conducted on xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor volume compared to controls. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Antimicrobial Activity Against Resistant Strains
In a clinical setting, this compound was evaluated against multi-drug resistant strains of bacteria. Results indicated that it could effectively reduce bacterial load in infected tissues, suggesting its potential as an alternative treatment option for resistant infections.
Q & A
Q. What are the common synthetic routes for 2-[(2-methyl-1H-indol-5-yl)methyl]isoindole-1,3-dione?
Answer: The synthesis typically involves coupling indole derivatives with isoindole-1,3-dione precursors. A validated approach includes:
- Step 1 : Functionalization of the indole moiety (e.g., introducing a methyl group at the 2-position via alkylation or Friedel-Crafts reactions).
- Step 2 : Cross-coupling reactions (e.g., Sonogashira or Suzuki-Miyaura coupling) to link the indole and isoindole-dione units. For example, ethynyl or boronic acid groups on the indole can react with halogenated isoindole-dione derivatives .
- Step 3 : Purification via column chromatography or recrystallization.
Key challenges include regioselectivity in indole functionalization and minimizing side reactions during coupling.
Q. How can spectroscopic methods characterize the structural integrity of this compound?
Answer: A multi-technique approach is recommended:
- NMR : Confirm the methyl group at the indole 2-position (δ 2.4–2.6 ppm for CH₃) and the isoindole-dione carbonyls (δ ~170 ppm in ¹³C NMR).
- Mass Spectrometry : High-resolution ESI-MS to verify the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
- IR Spectroscopy : Detect carbonyl stretches (~1770 cm⁻¹ and ~1700 cm⁻¹ for isoindole-dione) and indole N-H stretches (~3400 cm⁻¹).
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry, as demonstrated in related isoindole derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
Answer: Optimization involves systematic parameter variation:
- Catalyst Screening : For coupling steps, iodine (10 mol%) in acetonitrile at 40°C achieved 98% yield in analogous isoindole syntheses (vs. 5% with p-TsOH) .
- Temperature Control : Elevated temperatures (40–80°C) enhance reaction rates but may promote decomposition; real-time monitoring via HPLC is advised.
- Solvent Selection : Polar aprotic solvents (e.g., MeCN) improve solubility of intermediates.
- Design of Experiments (DoE) : Use fractional factorial designs to identify critical variables (e.g., reagent stoichiometry, catalyst loading) and reduce experimental runs .
Q. How can computational methods accelerate the design of derivatives with enhanced bioactivity?
Answer:
- Quantum Chemical Calculations : Predict reactivity and regioselectivity of substituents (e.g., methyl vs. ethynyl groups) using DFT-based transition-state modeling .
- Molecular Docking : Screen derivatives against target proteins (e.g., kinases or GPCRs) to prioritize candidates for synthesis.
- Machine Learning : Train models on existing isoindole-dione bioactivity datasets to predict ADMET properties or cytotoxicity .
Q. How to address contradictions in reported biological activities of isoindole-1,3-dione derivatives?
Answer: Contradictions may arise from assay variability or structural nuances. Mitigation strategies include:
- Standardized Assays : Replicate studies under uniform conditions (e.g., cell line, IC₅₀ protocols).
- Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methyl vs. ethynyl groups) across studies to isolate activity drivers .
- Meta-Analysis : Pool data from multiple sources using statistical tools to identify trends obscured in individual studies.
Q. What methodologies resolve challenges in scaling up synthesis for preclinical studies?
Answer:
- Flow Chemistry : Improve heat/mass transfer and reduce batch variability for high-purity production.
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring.
- Green Chemistry Principles : Replace hazardous solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) without compromising yield .
Q. How to evaluate the environmental impact of this compound during early-stage research?
Answer:
- Ecotoxicology Screening : Use computational tools (e.g., ECOSAR) to predict aquatic toxicity based on structural fragments.
- Degradation Studies : Perform photolysis or hydrolysis experiments under simulated environmental conditions (pH, UV exposure).
- Life Cycle Assessment (LCA) : Quantify energy/resource use from synthesis to disposal, prioritizing sustainable steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
